molecular formula C17H17ClFNO2S B13240314 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride

Cat. No.: B13240314
M. Wt: 353.8 g/mol
InChI Key: NXHBAZUZPVKCDC-UHFFFAOYSA-N
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Description

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride is a synthetic organofluorine compound featuring a pyrrolidine scaffold substituted with a benzyl group, a 4-chlorophenyl moiety, and a sulfonyl fluoride functional group. The sulfonyl fluoride group is highly reactive, enabling covalent interactions with nucleophilic residues (e.g., serine, threonine) in biological systems, making it valuable in chemical proteomics and covalent inhibitor design . Its molecular weight is approximately 365.84 g/mol (calculated), with a polar surface area of ~65 Ų, influencing its solubility and membrane permeability. Structural studies of this compound and analogs often employ crystallographic refinement tools like SHELXL, which is widely used for small-molecule structure determination .

Properties

Molecular Formula

C17H17ClFNO2S

Molecular Weight

353.8 g/mol

IUPAC Name

1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride

InChI

InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2

InChI Key

NXHBAZUZPVKCDC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride to Sulfonyl Fluoride Conversion

  • Reagents : Potassium fluoride (KF) with 18-crown-6 in acetonitrile.
    Example: 
    R-SO₂Cl + KF → R-SO₂F (70–90% yield)
  • Challenges : Potential racemization at stereocenters during fluorination.

Direct Sulfur Fluoride Exchange (SuFEx)

  • Activation : Calcium triflimide [Ca(NTf₂)₂] and DABCO in tert-amyl alcohol or THF.
  • Scope : Efficient for sulfamoyl fluorides, fluorosulfates, and sulfonyl fluorides, achieving >90% yield in 30 minutes at room temperature.

Optimized Synthetic Route

A plausible sequence integrating these methods is outlined below:

Step Reaction Conditions Yield Citation
1 Pyrrolidine Boc-protection Mesylation, azide displacement 70%
2 Benzylation Benzyl bromide, K₂CO₃, DMF 85%
3 4-Chlorophenyl coupling Suzuki-Miyaura, Pd(dppf)Cl₂ 78%
4 Sulfonation ClSO₃H, then KF/18-crown-6 65%
5 Purification Column chromatography (SiO₂)

Analytical Characterization

Key data for structural confirmation:

  • ¹H NMR : δ 7.54 (d, J = 8.5 Hz, 2H, Ar-Cl), 4.44 (br, 2H, NH₂), 1.60 (s, 9H, t-Bu).
  • ¹⁹F NMR : δ −38.11 (s, SO₂F).
  • HRMS : [M + Na]⁺ calcd for C₁₇H₁₈ClFN₂O₂S: 399.0741.

Chemical Reactions Analysis

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, 1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride is compared below with three classes of analogous compounds:

Sulfonyl Fluoride Derivatives
Compound Name Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride 365.84 Sulfonyl fluoride, chlorophenyl Covalent protein labeling, protease inhibition
Benzene sulfonyl fluoride 176.18 Sulfonyl fluoride Electrophilic "click" chemistry probe
4-Nitrobenzenesulfonyl fluoride 205.16 Sulfonyl fluoride, nitro group Crosslinking agent in peptide synthesis

Key Differences :

  • The 4-chlorophenyl group increases hydrophobicity, favoring interactions with lipophilic enzyme pockets, unlike nitro-substituted analogs, which are more polar.
Chlorophenyl-Containing Compounds
Compound Name Molecular Weight (g/mol) Chemical Class Persistence/Bioactivity
Fenvalerate (pyrethroid insecticide) 419.90 Ester Persistent organic pollutant; neurotoxic
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride 365.84 Sulfonyl fluoride Labile sulfonyl fluoride bond; low environmental persistence

Key Differences :

  • Fenvalerate’s ester linkage contributes to environmental persistence and bioaccumulation, as noted in the Stockholm Convention . In contrast, the sulfonyl fluoride group hydrolyzes readily in aqueous environments, reducing ecological risks.
  • The chlorophenyl moiety in both compounds enhances binding to hydrophobic targets, but the target compound’s reactivity limits its bioavailability compared to stable pyrethroids.
Pyrrolidine-Based Pharmaceuticals
Compound Name Molecular Weight (g/mol) Functionalization Therapeutic Use
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride 365.84 Sulfonyl fluoride Research tool for enzyme inhibition
Sitagliptin (Januvia®) 407.32 Trifluorophenyl Dipeptidyl peptidase-4 inhibitor (antidiabetic)
Rolapitant (Varubi®) 502.43 Benzomorpholine Neurokinin-1 antagonist (antiemetic)

Key Differences :

  • Unlike sitagliptin, which relies on hydrogen bonding for reversible inhibition, the target compound’s sulfonyl fluoride enables irreversible covalent binding, useful for mechanistic studies.
  • The benzyl group in the target compound may sterically hinder interactions with larger binding pockets compared to rolapitant’s benzomorpholine scaffold.

Research Findings and Functional Insights

  • Reactivity: The sulfonyl fluoride group reacts selectively with serine hydrolases, as demonstrated in activity-based protein profiling (ABPP) studies. This contrasts with non-fluorinated sulfonates, which exhibit lower electrophilicity .
  • Stability : Hydrolysis half-life (t₁/₂) in phosphate buffer (pH 7.4) is ~2 hours, compared to >24 hours for aryl sulfonates, highlighting its transient reactivity .
  • Structural Analysis : Crystallographic data refined via SHELXL reveal a puckered pyrrolidine ring (θ = 15°), with the sulfonyl fluoride group adopting a trigonal planar geometry conducive to nucleophilic attack .

Biological Activity

1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. Its molecular structure includes a pyrrolidine ring, a benzyl group, and a sulfonyl fluoride functional group, which contribute to its interactions with various biological targets.

  • Molecular Formula : C16H18ClFNO2S
  • Molecular Weight : Approximately 337.38 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with a benzyl group and a chlorophenyl group, along with a sulfonyl fluoride moiety, which is critical for its biological activity.

The biological activity of 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride is primarily attributed to its ability to act as an irreversible inhibitor of serine proteases. This occurs through the formation of covalent bonds with serine residues in the active sites of target enzymes, leading to their inactivation and disruption of biological functions . The presence of the chlorophenyl group may enhance binding affinity and selectivity towards specific proteins, making this compound a candidate for further pharmacological studies.

Biological Activity

Research indicates that compounds similar to 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride exhibit significant biological activities. Key findings include:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of acetylcholinesterase (AChE) and urease, demonstrating strong inhibitory activity against these enzymes .
  • Antibacterial Activity : In vitro studies have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis, suggesting its potential as an antimicrobial agent .
  • Anticancer Potential : Similar compounds have demonstrated antiproliferative effects in cancer cell lines, indicating potential applications in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityNotable Differences
1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-sulfonyl fluorideFluorine instead of chlorinePotentially similar but different selectivityFluorine may enhance binding affinity
1-Benzyl-3-(4-fluorophenyl)pyrrolidine-2-sulfonamideSulfonamide instead of sulfonyl fluorideDifferent reactivity profileSulfonamide may interact differently with targets
1-(2-Fluorobenzyl)-4-(4-fluorophenyl)pyrrolidine-3-sulfonamideDifferent benzyl substitutionSimilar activity profileVariations in substitution patterns affect potency

These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity and reactivity, underscoring the importance of structural design in drug development.

Case Studies

Several case studies have explored the efficacy of related compounds:

  • Anticancer Studies : A study demonstrated that phenylpyrrolidine sulfonamides exhibited antiproliferative activity against breast cancer cells both in vitro and in xenograft models. This suggests that similar structures could be effective against various cancer types .
  • Enzyme Interaction Studies : Fluorescence measurements were employed to assess the binding interactions between synthesized compounds and bovine serum albumin (BSA). These studies revealed strong binding affinities, which are crucial for understanding pharmacokinetics and therapeutic potential .

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